4-Amino-1H-pyrazole-3-carbonitrile
Overview
Description
4-Amino-1H-pyrazole-3-carbonitrile is a chemical compound with the molecular formula C4H4N4. It has a molecular weight of 108.1 . It is a solid substance and is usually stored in a refrigerator .
Synthesis Analysis
The synthesis of 4-Amino-1H-pyrazole-3-carbonitrile has been reported in several studies . A multicomponent method of synthesis with thermal and microwave activation was developed . This method has been successfully applied with a number of substrates and resulted in excellent yields of the products .Molecular Structure Analysis
The molecular structure of 4-Amino-1H-pyrazole-3-carbonitrile can be represented by the InChI code: 1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involving 4-Amino-1H-pyrazole-3-carbonitrile have been studied . For instance, reacting this compound with trichloroacetonitrile afforded 3-amino-2-aroyl-4,4,4-trichloro-2-butenenitriles that condensed with hydrazines to yield 3-amino-1H-pyrazole-4-carbonitrile derivatives .It is usually stored in a refrigerator . The compound is harmful if swallowed, in contact with skin, or if inhaled .
Scientific Research Applications
Synthesis of Pyrazolo[1,5-a]pyrimidines
4-Amino-1H-pyrazole-3-carbonitrile: serves as a precursor for the synthesis of pyrazolo[1,5-a]pyrimidines . These compounds are of interest due to their structural similarity to zaleplon, a sedative-hypnotic drug, suggesting they may possess significant biological activity. The regioselective synthesis of these derivatives is facilitated by the condensation of substituted 3-amino-1H-pyrazole-4-carbonitriles with bidentate electrophiles .
Pesticide Development: Fipronil Analogues
This compound is integral in the synthesis of fipronil, a broad-spectrum insecticide effective against various crop pests . Fipronil’s structure contains a pyrazole ring substituted with amino and carbonitrile groups, making 4-Amino-1H-pyrazole-3-carbonitrile a valuable intermediate in creating fipronil and its derivatives through various synthetic approaches .
Antimicrobial Agents
Research has indicated that derivatives of 4-Amino-1H-pyrazole-3-carbonitrile exhibit antimicrobial properties . The structural modification of this compound can lead to the development of new antimicrobial agents, which are crucial in the fight against resistant bacterial strains.
Antioxidant Compounds
The antioxidant capacity of 4-Amino-1H-pyrazole-3-carbonitrile derivatives has been evaluated, suggesting potential applications in preventing oxidative stress-related diseases . Antioxidants play a vital role in protecting cells from damage caused by free radicals.
Catalysis in Organic Synthesis
4-Amino-1H-pyrazole-3-carbonitrile derivatives have been used as catalysts in organic synthesis . These catalysts can facilitate various chemical reactions, including the synthesis of other biologically active molecules.
Anti-HIV Agents
Molecular docking studies have been performed on novel derivatives of 4-Amino-1H-pyrazole-3-carbonitrile as potential anti-HIV-1 agents . This application highlights the compound’s versatility and its role in developing treatments for viral infections.
Sedative and Hypnotic Drugs
Due to the structural similarity to known sedatives, derivatives of 4-Amino-1H-pyrazole-3-carbonitrile are being explored for their sedative and hypnotic effects . This could lead to the development of new drugs in this category.
Agricultural Chemical Research
The compound’s derivatives are being studied for their use in agricultural chemistry, particularly in the development of new agrochemicals . Their potential effectiveness against a wide range of pests makes them valuable in this field.
Safety and Hazards
The safety data sheet for 4-Amino-1H-pyrazole-3-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . If swallowed, one should call a poison center or doctor .
Future Directions
There is ongoing research into the synthesis and applications of 4-Amino-1H-pyrazole-3-carbonitrile and related compounds . For example, substituted pyrazolo[1,5-a]pyrimidines have been prepared with regioselective condensation reactions of 4-Amino-1H-pyrazole-3-carbonitrile with nonsymmetrical dielectrophiles . These compounds are structurally related to zaleplon, a sedative/hypnotic drug, and are expected to possess considerable biological activity .
properties
IUPAC Name |
4-amino-1H-pyrazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-4-3(6)2-7-8-4/h2H,6H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKJRIVVOGXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483835 | |
Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1H-pyrazole-3-carbonitrile | |
CAS RN |
68703-67-3 | |
Record name | 4-Amino-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60483835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.